molecular formula C6H3BBr2F2O2 B14029209 (3,5-Dibromo-2,6-difluorophenyl)boronic acid

(3,5-Dibromo-2,6-difluorophenyl)boronic acid

Katalognummer: B14029209
Molekulargewicht: 315.70 g/mol
InChI-Schlüssel: AMXHPSOKCSBKQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Dibromo-2,6-difluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C6H3BBr2F2O2 and a molecular weight of 315.7 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which significantly influences its chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of (3,5-Dibromo-2,6-difluorophenyl)boronic acid typically involves the bromination and fluorination of phenylboronic acid derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern on the phenyl ring . Industrial production methods often involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the target compound with high purity.

Analyse Chemischer Reaktionen

(3,5-Dibromo-2,6-difluorophenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3,5-Dibromo-2,6-difluorophenyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3,5-Dibromo-2,6-difluorophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules through its boronic acid group. This reactivity is exploited in various coupling reactions, where the boronic acid group interacts with electrophilic species to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Vergleich Mit ähnlichen Verbindungen

(3,5-Dibromo-2,6-difluorophenyl)boronic acid can be compared with other similar boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical transformations.

Eigenschaften

Molekularformel

C6H3BBr2F2O2

Molekulargewicht

315.70 g/mol

IUPAC-Name

(3,5-dibromo-2,6-difluorophenyl)boronic acid

InChI

InChI=1S/C6H3BBr2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H

InChI-Schlüssel

AMXHPSOKCSBKQW-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C(=CC(=C1F)Br)Br)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.